molecular formula C14H16N2O2S B12740189 1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine CAS No. 73347-60-1

1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine

Cat. No.: B12740189
CAS No.: 73347-60-1
M. Wt: 276.36 g/mol
InChI Key: KYYKZISDTJVXAE-ZIAGYGMSSA-N
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Description

1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine is a complex organic compound with the molecular formula C14H16N2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The initial step involves the cyclization of appropriate diamines with diketones under acidic or basic conditions to form the piperazine ring.

    Introduction of Epithio and Dioxo Groups: The epithio group is introduced via a thiolation reaction, where sulfur sources like thiourea or elemental sulfur are used. The dioxo functionalities are incorporated through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl iodide, respectively, in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the epithio group to a thiol or thioether using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, potassium permanganate.

    Reduction: LAH, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide, benzyl halides, methyl iodide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Benzylated or methylated derivatives.

Scientific Research Applications

1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or modulating their function.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Trimethyl-6-benzyl-2,5-dioxopiperazine: Lacks the epithio group, resulting in different reactivity and applications.

    1,3,4-Trimethyl-6-benzyl-3,6-dioxopiperazine:

Properties

CAS No.

73347-60-1

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

(1R,4R)-1-benzyl-2,4,5-trimethyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione

InChI

InChI=1S/C14H16N2O2S/c1-13-11(17)16(3)14(19-13,12(18)15(13)2)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/t13-,14-/m1/s1

InChI Key

KYYKZISDTJVXAE-ZIAGYGMSSA-N

Isomeric SMILES

C[C@]12C(=O)N([C@](S1)(C(=O)N2C)CC3=CC=CC=C3)C

Canonical SMILES

CC12C(=O)N(C(S1)(C(=O)N2C)CC3=CC=CC=C3)C

Origin of Product

United States

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